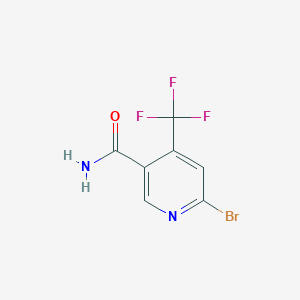![molecular formula C11H22N2 B13649083 {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B13649083.png)
{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine is a chemical compound that belongs to the family of tropane alkaloids.
Preparation Methods
The synthesis of {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material containing all the required stereochemical information . Industrial production methods often involve bulk manufacturing and custom synthesis to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include various oxidizing and reducing agents, as well as catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of {8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
{8-Propyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine can be compared with other similar compounds, such as:
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares a similar core structure but differs in its functional groups.
8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine: Another similar compound with slight variations in its chemical structure.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
(8-propyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine |
InChI |
InChI=1S/C11H22N2/c1-2-5-13-10-3-4-11(13)7-9(6-10)8-12/h9-11H,2-8,12H2,1H3 |
InChI Key |
JQSMTPXJVJJSFE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCC1CC(C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)
![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)
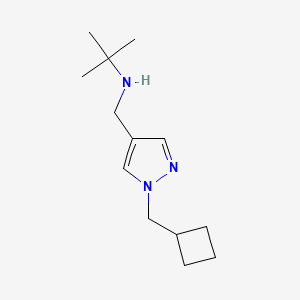

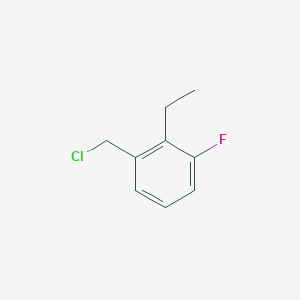
![5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)

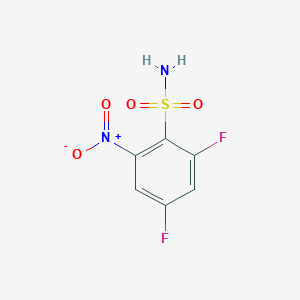
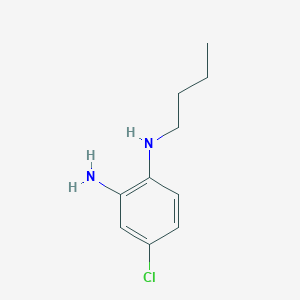
![Methyl (3aS,5S,6aS)-5-((tert-butoxycarbonyl)amino)hexahydrocyclopenta[c]pyrrole-3a(1H)-carboxylate](/img/structure/B13649054.png)
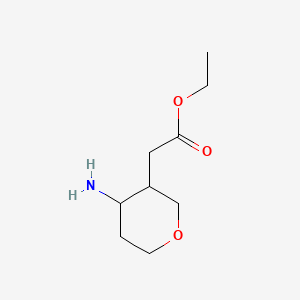
![2-chloro-N-(2-{5-[(4-ethoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)acetamide](/img/structure/B13649064.png)
